molecular formula C14H19NO2 B1524010 N-Boc-2-phenylcyclopropylamine CAS No. 92644-77-4

N-Boc-2-phenylcyclopropylamine

Cat. No.: B1524010
CAS No.: 92644-77-4
M. Wt: 233.31 g/mol
InChI Key: MBZAGPLGLMIZOL-UHFFFAOYSA-N
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Description

N-Boc-2-phenylcyclopropylamine, also known as tert-butyl N-(2-phenylcyclopropyl)carbamate, is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol. This compound is a derivative of cyclopropylamine and is commonly used in organic synthesis and research due to its unique structural properties.

Synthetic Routes and Reaction Conditions:

  • Boc Protection: The compound can be synthesized by reacting 2-phenylcyclopropylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

  • Cyclization: Another method involves the cyclization of phenylacetonitrile derivatives followed by reduction and Boc protection.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow chemistry and automated systems to enhance efficiency and safety.

Types of Reactions:

  • Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to yield the free amine.

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Substitution: this compound can participate in nucleophilic substitution reactions with different electrophiles.

Common Reagents and Conditions:

  • Deprotection: TFA, HCl, and other strong acids.

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or chromium(VI) compounds.

  • Substitution: Electrophiles such as alkyl halides and various nucleophiles.

Major Products Formed:

  • Deprotection: Free amine derivatives.

  • Oxidation: Oxidized cyclopropylamine derivatives.

  • Substitution: Substituted cyclopropylamine derivatives.

Scientific Research Applications

N-Boc-2-phenylcyclopropylamine is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Boc-2-phenylcyclopropylamine exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

N-Boc-2-phenylcyclopropylamine is unique due to its Boc-protected cyclopropylamine structure. Similar compounds include:

  • 2-Phenylcyclopropylamine: Lacks the Boc protection, making it more reactive.

  • N-Boc-2-phenylpropylamine: Similar structure but with a propyl group instead of cyclopropyl.

  • N-Boc-2-phenylethylamine: Similar structure but with an ethyl group instead of cyclopropyl.

These compounds differ in their reactivity and applications, with the Boc group providing stability and selectivity in chemical reactions.

Biological Activity

N-Boc-2-phenylcyclopropylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₉NO₂. The "N-Boc" (tert-butoxycarbonyl) group is a common protecting group in organic synthesis, which makes this compound a versatile intermediate in drug development.

Research indicates that this compound and its derivatives can interact with various biological targets:

  • Toll-like Receptor Agonism : A study highlighted that derivatives of 2-phenylcyclopropylamine, including this compound, exhibit significant activity as Toll-like receptor (TLR) agonists. Specifically, the compound can induce the release of tumor necrosis factor-alpha (TNF-α) from human THP-1 cells, showcasing its immunomodulatory potential .
  • Serotonin 2C Receptor Activity : Another line of research focused on N-substituted (2-phenylcyclopropyl)methylamines, which include this compound. These compounds were shown to selectively activate the serotonin 2C receptor (5-HT₂C), demonstrating a preference for Gq signaling pathways over β-arrestin recruitment. This selectivity is crucial for developing antipsychotic medications with fewer side effects .

Efficacy and Potency

The biological activity of this compound has been quantified in various studies:

CompoundTargetEC₅₀ (nM)Notes
Diprovocim-1TNF-α release0.11Most potent derivative with this compound structure
(+)-15a5-HT₂C receptor23Selective agonist with Gq preference
(+)-195-HT₂C receptor24Antipsychotic-like activity in models

Case Studies

  • Immunomodulation : In a study examining TLR agonists, this compound derivatives were tested for their ability to stimulate immune responses. The most active compound (Diprovocim-1) demonstrated an extraordinary potency (EC₅₀ = 110 pM), significantly outperforming other tested compounds .
  • Antipsychotic Activity : The compound (+)-19 was evaluated in an amphetamine-induced hyperactivity model, showing significant antipsychotic-like effects. This highlights the potential of N-Boc derivatives in treating psychiatric disorders through selective serotonin receptor modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Boc-2-phenylcyclopropylamine, and how is its structure validated?

  • Methodology :

  • Synthesis : A typical route involves cyclopropanation of a styrene derivative followed by Boc protection. For example, in analogous syntheses (e.g., N-Boc-protected fluoropyridines), reactions are performed under inert atmospheres (N₂) at low temperatures (−78°C) using organolithium reagents (e.g., n-BuLi) to control reactivity .
  • Characterization : Structural validation employs ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., chemical shifts for cyclopropane protons at δ ~1.0–2.5 ppm) and HRMS to verify molecular weight accuracy (e.g., deviation <2 ppm) .

Q. Why is the Boc (tert-butoxycarbonyl) group preferred in synthesizing cyclopropylamine derivatives?

  • Methodology :

  • The Boc group provides amine protection during synthesis, preventing unwanted side reactions (e.g., nucleophilic attacks). It is stable under basic conditions and can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane) without disrupting the cyclopropane ring .

Q. How do researchers ensure purity and quantify byproducts in this compound synthesis?

  • Methodology :

  • HPLC with UV detection is used to assess purity and resolve isomers (e.g., regioselective substitution on the cyclopropane ring). For example, a 91:9 ratio of 3-carboxy vs. 4-carboxy isomers was resolved using reverse-phase HPLC .
  • Recrystallization (e.g., ethanol/methyl tert-butyl ether mixtures) improves purity to >97% .

Advanced Research Questions

Q. How can functional selectivity of this compound derivatives in receptor studies (e.g., 5-HT2C) be experimentally evaluated?

  • Methodology :

  • In vitro assays : Use radioligand binding assays (e.g., competition with [³H]-mesulergine for 5-HT2C) to measure affinity (Kᵢ).
  • Functional selectivity : Employ GTPγS or β-arrestin recruitment assays to distinguish G protein- vs. β-arrestin-mediated signaling. For example, substituents on the phenyl ring (e.g., methoxy, fluoro groups) can modulate bias factors .
  • Structural analysis : Compare NMR-derived conformational data of derivatives to correlate substituent effects with receptor activation profiles .

Q. How should researchers address contradictions in reported reaction yields or regioselectivity for cyclopropane ring functionalization?

  • Methodology :

  • Systematic variation : Test reaction parameters (temperature, solvent, catalyst) to identify optimal conditions. For example, lower temperatures (−78°C) favor kinetically controlled cyclopropanation over side reactions .
  • Computational modeling : Use DFT calculations to predict regioselectivity in ring-opening reactions (e.g., Fukui indices for electrophilic attack sites).
  • Byproduct analysis : Isolate minor products via preparative TLC/HPLC and characterize them via NMR/MS to identify competing pathways .

Q. What strategies improve regioselectivity in substituting the cyclopropane ring of this compound?

  • Methodology :

  • Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic attacks. For example, 4-N-Boc-amino-3-fluorophenylboronic acid directs Suzuki couplings to specific positions .
  • Steric control : Use bulky reagents (e.g., LDA instead of n-BuLi) to favor less hindered reaction sites .
  • Dynamic kinetic resolution : Exploit ring strain to trap intermediates in selective configurations .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound derivatives?

  • Methodology :

  • Interlaboratory studies : Share detailed protocols (e.g., exact stoichiometry, cooling rates) with collaborators to test reproducibility.
  • Robustness testing : Deliberately vary parameters (e.g., ±5°C in reaction temperature) and quantify yield/purity changes via ANOVA .
  • Open data sharing : Publish raw NMR/HRMS spectra in supplementary materials for peer validation .

Properties

IUPAC Name

tert-butyl N-(2-phenylcyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZAGPLGLMIZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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